(+)-Maackiain

Description

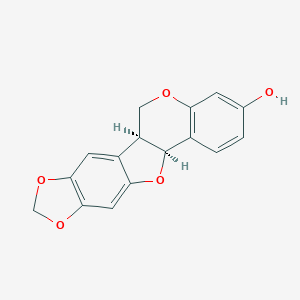

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKSJTUUSUGIDC-BDJLRTHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941785 | |

| Record name | 6a,12a-Dihydro-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19908-48-6 | |

| Record name | Inermin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019908486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6a,12a-Dihydro-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(+)-Maackiain: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Maackiain, a pterocarpan isoflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and immunomodulatory effects. This technical guide provides an in-depth overview of the natural sources of (+)-Maackiain, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. Quantitative data on yields from various plant sources are presented in a comparative table, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for researchers in the field of natural product chemistry and drug development.

Natural Sources of (+)-Maackiain

(+)-Maackiain is primarily found in plants belonging to the Fabaceae family. The principal genera known to contain this compound are Sophora, Trifolium, and Maackia. The roots of these plants are typically the most concentrated source of (+)-Maackiain.

| Plant Species | Family | Plant Part | Reported Yield/Content |

| Sophora flavescens | Fabaceae | Roots | 8.5 mg of (-)-maackiain isolated from 50 g of dried, powdered plant material.[1] |

| Trifolium pratense (Red Clover) | Fabaceae | Aerial parts | 59 mg of maackiain isolated from a Phase II clinical extract (specific quantity of raw material not provided).[2] |

| Trifolium pratense (Red Clover) | Fabaceae | Roots (field-grown) | 2.35-3.02 mg/g of maackiain-G-M (a glycoside of maackiain). |

| Sophora subprostrata | Fabaceae | Roots | Presence of (-)-maackiain confirmed, but quantitative yield not specified.[3] |

| Maackia amurensis | Fabaceae | Flowers, Bark | Presence confirmed, but quantitative yield not specified. |

| Sophora tonkinensis | Fabaceae | Not specified | Presence confirmed and quantified in some samples, but specific yield from a defined amount of plant material is not provided.[1] |

Isolation and Purification Methodologies

The isolation of (+)-Maackiain from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The choice of method can significantly impact the final yield and purity of the compound.

General Isolation Workflow

The following diagram illustrates a general workflow for the isolation of (+)-Maackiain from plant material.

General workflow for (+)-Maackiain isolation.

Experimental Protocols

This protocol is adapted from a study that successfully isolated (-)-maackiain from the roots of Sophora flavescens[1].

-

Sample Preparation: 50 g of dried and powdered roots of Sophora flavescens are used as the starting material.

-

Extraction:

-

The powdered plant material is suspended in 1 L of methanol.

-

The suspension is subjected to ultrasonication for 15 minutes, followed by a 120-minute standing period. This cycle is repeated 30 times over a period of 3 days at room temperature.

-

-

Filtration and Concentration:

-

The methanolic extract is filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure to yield the crude extract.

-

-

Initial Fractionation (Optional): The crude extract can be subjected to Medium Pressure Liquid Chromatography (MPLC) on a reversed-phase silica gel column with a stepwise gradient of methanol in water to obtain initial fractions.

-

Final Purification:

-

Fractions containing maackiain are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

A common mobile phase for preparative HPLC is a gradient of methanol in water.

-

The purity of the isolated maackiain should be confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

-

While traditional solvent extraction is widely used, modern techniques can offer improved efficiency and reduced solvent consumption. These methods, which have been applied to the extraction of isoflavonoids in general, include:

-

Ultrasound-Assisted Extraction (UAE): As described in the protocol above, ultrasound can enhance extraction efficiency by disrupting plant cell walls.

-

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

-

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is considered a "green" technique due to the use of a non-toxic and environmentally friendly solvent.

-

High-Speed Countercurrent Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for the separation of natural products.

Biological Signaling Pathways

(+)-Maackiain has been shown to modulate several key signaling pathways involved in cellular stress, inflammation, and apoptosis.

PKC-Nrf2 Pathway in Neuroprotection

Maackiain has demonstrated neuroprotective effects by activating the Protein Kinase C (PKC) - Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

References

- 1. Qualitative and quantitative analysis of flavonoids in Sophora tonkinensis by LC/MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-maackiain, 2035-15-6 [thegoodscentscompany.com]

An In-depth Technical Guide to the Biosynthesis of (+)-Maackiain in Sophora flavescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Maackiain, a pterocarpan phytoalexin found in the roots of Sophora flavescens, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and optimizing its production for therapeutic applications. This technical guide provides a comprehensive overview of the (+)-maackiain biosynthetic pathway in Sophora flavescens, integrating current knowledge from transcriptomic and metabolomic studies. It details the enzymatic steps, key intermediates, and regulatory genes. Furthermore, this guide presents quantitative data on maackiain accumulation and gene expression in various plant tissues, along with detailed experimental protocols for the extraction, quantification, and gene expression analysis of isoflavonoids in S. flavescens.

Introduction

Sophora flavescens Ait. (Kushen) is a medicinal plant widely used in traditional Chinese medicine. Its roots are a rich source of various secondary metabolites, including alkaloids and flavonoids. Among the flavonoids, the pterocarpans, and specifically (+)-maackiain, are of significant interest due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties[1][2]. The biosynthesis of (+)-maackiain is a complex process involving multiple enzymatic reactions that are part of the broader phenylpropanoid and isoflavonoid pathways. This guide aims to provide a detailed technical overview of this biosynthetic route, from precursor molecules to the final pterocarpan structure, supported by quantitative data and detailed experimental methodologies.

The Biosynthetic Pathway of (+)-Maackiain

The biosynthesis of (+)-maackiain in Sophora flavescens begins with the general phenylpropanoid pathway, leading to the formation of the isoflavonoid backbone, which is then further modified to yield the characteristic pterocarpan skeleton. The key steps and enzymes are outlined below.

General Phenylpropanoid Pathway

The pathway initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates 4-coumaric acid to its corresponding CoA ester, 4-coumaroyl-CoA.

Isoflavonoid Branch Pathway

4-coumaroyl-CoA serves as a crucial precursor for the flavonoid and isoflavonoid pathways. The key steps leading to the isoflavonoid core are:

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone to the flavanone, naringenin.

-

Isoflavone synthase (IFS): A key enzyme that directs the metabolic flow towards isoflavonoids by catalyzing the conversion of naringenin to the isoflavone genistein.

-

Isoflavone 2'-hydroxylase (I2'H): Introduces a hydroxyl group at the 2' position of the isoflavone intermediate.

-

Isoflavone reductase (IFR): Catalyzes the reduction of the 2'-hydroxyisoflavone to a 2'-hydroxyisoflavanone.

Pterocarpan Skeleton Formation

The final steps involve the formation of the characteristic tetracyclic pterocarpan structure of (+)-maackiain:

-

Vestitone reductase (VR): Reduces the 2'-hydroxyisoflavanone to a 2'-hydroxyisoflavanol.

-

Pterocarpan synthase (PTS): A dirigent domain-containing protein that catalyzes the final ring closure through dehydration to form the pterocarpan skeleton[3][4][5].

The following diagram illustrates the proposed biosynthetic pathway of (+)-Maackiain.

Figure 1: Proposed biosynthetic pathway of (+)-Maackiain in Sophora flavescens.

Quantitative Data

The accumulation of (+)-maackiain and the expression of its biosynthetic genes are tissue-specific in Sophora flavescens. The roots, particularly the xylem, are the primary sites of maackiain accumulation.

Concentration of (+)-Maackiain in Different Tissues

The following table summarizes the concentration of (+)-maackiain in various tissues of Sophora flavescens, as determined by high-performance liquid chromatography (HPLC).

| Tissue | Maackiain Concentration (mg/g dry weight) | Reference |

| Periderm | Not specified | [1] |

| Phloem | Not specified | [1] |

| Xylem | Highest concentration | [1][2][6] |

| Root (total) | 9.24-fold higher than aerial parts | [7] |

| Small Leaf | Lower concentration | [7] |

| Medium Leaf | Lower concentration | [7] |

| Large Leaf | Lower concentration | [7] |

| Small Stem | Lower concentration | [7] |

| Medium Stem | Lower concentration | [7] |

| Large Stem | Lower concentration | [7] |

| Flower | Lower concentration | [7] |

Expression Levels of Key Biosynthetic Genes

Transcriptomic analyses have revealed the differential expression of genes involved in the (+)-maackiain biosynthetic pathway across various tissues. The following table provides a summary of the relative expression levels of key genes.

| Gene | Tissue with Highest Expression | Reference |

| PAL (Phenylalanine ammonia-lyase) | Root | [8] |

| C4H (Cinnamate-4-hydroxylase) | Root | [8] |

| 4CL (4-Coumarate:CoA ligase) | Root | [1][8] |

| CHS (Chalcone synthase) | Root | [8] |

| CHI (Chalcone isomerase) | Root | [1][8] |

| IFS (Isoflavone synthase) | Root | [8] |

| IFR (Isoflavone reductase) | Root | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and gene expression analysis of isoflavonoids, including (+)-maackiain, in Sophora flavescens.

Isoflavonoid Extraction and HPLC Analysis

The following protocol is a generalized procedure based on common practices for isoflavonoid analysis in plant tissues.

Figure 2: General workflow for isoflavonoid extraction and HPLC analysis.

4.1.1. Materials and Reagents

-

Sophora flavescens root tissue (dried and powdered)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or acetic acid)

-

Ultrapure water

-

(+)-Maackiain standard

-

Syringe filters (0.22 µm)

4.1.2. Extraction Procedure

-

Weigh approximately 1.0 g of powdered S. flavescens root tissue into a conical flask.

-

Add 20 mL of 70% methanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient Elution:

-

0-10 min: 10-30% A

-

10-25 min: 30-60% A

-

25-30 min: 60-10% A

-

30-35 min: 10% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 280 nm or a mass spectrometer for more specific detection.

4.1.4. Quantification

Prepare a calibration curve using a series of known concentrations of the (+)-maackiain standard. Quantify the amount of (+)-maackiain in the samples by comparing the peak area with the calibration curve.

Gene Expression Analysis by qRT-PCR

The following protocol outlines the steps for quantifying the expression levels of key biosynthetic genes.

4.2.1. Materials and Reagents

-

Sophora flavescens tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol or plant-specific kits)

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (forward and reverse)

-

Reference gene primers (e.g., Actin or Ubiquitin)

4.2.2. RNA Extraction and cDNA Synthesis

-

Grind approximately 100 mg of fresh S. flavescens tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

4.2.3. qRT-PCR Conditions

-

Reaction Mixture (20 µL):

-

10 µL 2x SYBR Green qPCR master mix

-

1 µL Forward primer (10 µM)

-

1 µL Reverse primer (10 µM)

-

2 µL cDNA template (diluted)

-

6 µL Nuclease-free water

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 5 min

-

40 cycles of:

-

Denaturation: 95°C for 15 s

-

Annealing/Extension: 60°C for 30 s

-

-

Melt curve analysis

-

4.2.4. Data Analysis

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to a reference gene.

Conclusion

This technical guide provides a detailed overview of the biosynthesis of (+)-maackiain in Sophora flavescens, from the initial precursors to the final pterocarpan product. The presented quantitative data on metabolite accumulation and gene expression highlights the tissue-specific nature of this pathway, with the roots being the primary site of synthesis and storage. The detailed experimental protocols offer a practical resource for researchers aiming to investigate and manipulate the production of this valuable bioactive compound. Further research, including the characterization of all enzymes and regulatory factors, will be crucial for the complete elucidation of this pathway and for advancing the metabolic engineering of Sophora flavescens for enhanced production of (+)-maackiain.

References

- 1. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Profiling of the Major Phenolic Compounds and Their Biosynthesis Genes in Sophora flavescens Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification and analysis of isoflavone reductase gene family in Gossypium hirsutum L - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (+)-Maackiain

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to (+)-Maackiain, a pterocarpan class isoflavonoid. Pterocarpans are recognized for their diverse pharmacological activities, making a thorough understanding of their specific isomers crucial for research and development.

Chemical Structure

(+)-Maackiain is a naturally occurring chiral compound belonging to the pterocarpan family. Its structure is characterized by a tetracyclic ring system, which forms the core pterocarpan skeleton. This skeleton consists of a chromanofuran ring system with specific substitutions.

The molecular formula for (+)-Maackiain is C₁₆H₁₂O₅ .[1] Key structural features include a phenolic hydroxyl group on one aromatic ring and a methylenedioxy group on the other.

IUPAC Name: (6aS,12aS)-6a,12a-dihydro-6H-[2][3]dioxolo[4][5][2]benzofuro[3,2-c]chromen-3-ol.[1]

Other Synonyms: CHEBI:73030, demethylpterocarpin.[1]

Figure 1: 2D Chemical Structure of (+)-Maackiain.

Figure 1: 2D Chemical Structure of (+)-Maackiain.

Stereochemistry

The stereochemistry of maackiain is a critical aspect defining its biological identity and activity. The pterocarpan scaffold of maackiain possesses two stereocenters at the C6a and C12a positions.

-

Absolute Configuration: (+)-Maackiain is the dextrorotatory enantiomer with the absolute configuration of (6aS, 12aS) .[1]

-

Enantiomer: Its mirror image is (-)-Maackiain, the levorotatory enantiomer, which has the absolute configuration of (6aR, 12aR) .[5]

-

Ring Fusion: The fusion between the B and C rings (the dihydrofuran and chroman moieties) is cis, which is a characteristic feature of the pterocarpan class.

The specific spatial arrangement of these chiral centers is fundamental to the molecule's interaction with biological targets, such as enzymes and receptors.

Diagram 1: Logical relationship of Maackiain stereoisomers.

Data Presentation

Quantitative data for (+)-Maackiain is summarized below. Spectroscopic data for the enantiomer, (-)-Maackiain, is provided as a reference, as enantiomers exhibit identical NMR spectra in achiral solvents.

Table 1: General Properties of (+)-Maackiain

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | PubChem[1] |

| Molecular Weight | 284.26 g/mol | PubChem[1] |

| CAS Number | 23513-53-3 | PubChem[1] |

| IUPAC Name | (6aS,12aS)-6a,12a-dihydro-6H-[2][3]dioxolo[4][5][2]benzofuro[3,2-c]chromen-3-ol | PubChem[1] |

Table 2: Spectroscopic Data for Maackiain

Note: The following NMR data were recorded for (-)-Maackiain in DMSO-d₆. The chemical shifts (δ) for (+)-Maackiain are expected to be identical under the same conditions.

| ¹H-NMR (400 MHz, DMSO-d₆) | ¹³C-NMR (100 MHz, DMSO-d₆) |

| Position | δ (ppm) |

| Data not fully available in search results | Data not fully available in search results |

Reference for NMR data acquisition mentions for (-)-maackiain.[6]

Mass Spectrometry (MS/MS): The fragmentation pattern of maackiain is crucial for its identification in complex mixtures. A proposed pathway in positive ion mode involves the following key fragments:

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Mechanism |

| 285.0766 | 255.0522 | Loss of CO via RDA rearrangement |

| 285.0766 | 240.0360 | Subsequent loss of a hydroxyl group from the m/z 255 fragment |

Data derived from proposed fragmentation pathways.[2][4]

Experimental Protocols

The structural elucidation of (+)-Maackiain involves a multi-step process from isolation to spectroscopic analysis.

Protocol 1: Isolation and Purification

This protocol is a generalized procedure based on methods for isolating maackiain from plant sources like Sophora flavescens.[6][7][8]

-

Extraction:

-

Grind dried plant material (e.g., roots of Sophora flavescens) into a fine powder.[7]

-

Perform exhaustive extraction with 95% ethanol at room temperature, typically for 1.5 hours per cycle, repeated three times.[7]

-

Combine the extracts and evaporate the solvent under reduced pressure to yield a crude aqueous extract.[7]

-

-

Liquid-Liquid Partitioning:

-

Adjust the pH of the aqueous extract to ~10.0 using aqueous ammonia.[7]

-

Perform liquid-liquid extraction with chloroform (or another suitable organic solvent like ethyl acetate) to separate compounds based on polarity.[7]

-

Combine the organic phases and evaporate the solvent to obtain a crude alkaloid or flavonoid-rich fraction.

-

-

Chromatographic Purification:

-

Subject the crude extract to Medium Pressure Liquid Chromatography (MPLC) on a reversed-phase silica gel column (e.g., C18).[6]

-

Elute with a stepwise gradient of methanol in water (e.g., starting from 35% MeOH up to 100% MeOH).[6]

-

Collect fractions and monitor using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing the target compound and perform further purification by preparative HPLC if necessary to achieve high purity.

-

Protocol 2: Spectroscopic Analysis for Structure Elucidation

-

-

Dissolve a high-purity sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (≥400 MHz) to determine proton chemical shifts, coupling constants, and multiplicities.[6]

-

Acquire ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish ¹H-¹H connectivities and long-range ¹H-¹³C correlations, allowing for unambiguous assignment of the entire molecular structure.[10]

-

-

-

Introduce the purified compound into a mass spectrometer, typically using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and confirm the molecular formula.

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. Analyze the fragmentation pattern to confirm the core structure and positions of substituents.

-

-

X-ray Crystallography (for Absolute Stereochemistry): [11][12]

-

Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[11]

-

Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.

-

Process the diffraction data to determine unit cell parameters and space group.[12]

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model against the experimental data. For chiral molecules in a non-centrosymmetric space group, the absolute configuration can be unambiguously determined using anomalous dispersion effects (Flack parameter).[11]

-

Diagram 2: Experimental workflow for the structural elucidation of (+)-Maackiain.

References

- 1. (+)-Maackiain | C16H12O5 | CID 161298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (-)-Maackiain | C16H12O5 | CID 91510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Study on Isolation of Chemical Constituents from Sophora Flavescens Ait. and Their Anti-Glioma Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (+)-Maackiain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Maackiain is a pterocarpan, a class of isoflavonoids, found in various plants, including those of the Maackia and Sophora genera. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. A thorough understanding of its chemical structure is paramount for structure-activity relationship (SAR) studies and further drug development. This technical guide provides an in-depth overview of the spectroscopic analysis of (+)-Maackiain, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Maackiain. Note that due to the enantiomeric nature of (+)- and (-)-Maackiain, their NMR and IR spectra in achiral solvents are identical. The 1H NMR data is based on maackiain acetate, which is expected to have very similar chemical shifts for the core structure of Maackiain.

Table 1: ¹H NMR Spectroscopic Data for Maackiain Core (as acetate)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.48 | d | 8.4 |

| H-2 | 6.76 | dd | 8.4, 2.3 |

| H-4 | 6.69 | d | 2.3 |

| H-7 | 6.67 | s | |

| H-10 | 6.40 | s | |

| O-CH₂-O | 5.87 | s | |

| H-6a | 5.47 | d | 7.4 |

| H-12a | 4.22 | m | |

| H-6eq | 3.62 | m | |

| H-6ax | 3.47 | m |

Data obtained for maackiain acetate, chemical shifts for the pterocarpan core are representative of (+)-Maackiain[1].

Table 2: ¹³C NMR Spectroscopic Data for (+)-Maackiain

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 161.3 |

| C-2 | 106.6 |

| C-3 | 162.0 |

| C-4 | 103.8 |

| C-4a | 157.1 |

| C-6 | 66.5 |

| C-6a | 39.6 |

| C-7 | 113.1 |

| C-7a | 148.1 |

| C-8 | 142.1 |

| C-9 | 101.1 |

| C-10 | 109.1 |

| C-11a | 118.8 |

| C-12a | 78.6 |

| O-CH₂-O | 101.0 |

Data compiled from various spectroscopic databases and literature sources[2][3].

Table 3: IR Spectroscopic Data for (+)-Maackiain

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3600-3200 (broad) | O-H stretch (phenolic) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1620-1580 | C=C stretch (aromatic) |

| 1500-1400 | C=C stretch (aromatic) |

| 1250-1000 | C-O stretch (ether and phenol) |

| 1040 | O-CH₂-O stretch (methylenedioxy) |

Characteristic absorption bands for pterocarpans and flavonoids[4][5][6].

Table 4: Mass Spectrometry Data for (+)-Maackiain

| m/z | Interpretation |

| 284 | [M]⁺ (Molecular Ion) |

| 283 | [M-H]⁺ |

| 269 | [M-CH₃]⁺ |

| 147 | Retro-Diels-Alder (RDA) fragment |

| 134 | RDA fragment |

Fragmentation pattern is characteristic of the pterocarpan skeleton[7][8][9][10].

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (+)-Maackiain in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.

-

¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of proton and carbon signals, various 2D NMR experiments are employed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of (+)-Maackiain (1-2 mg) is finely ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like (+)-Maackiain, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques, typically in positive or negative ion mode.

-

Instrumentation: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), Ion Trap, or high-resolution instruments like Orbitrap or FT-ICR.

-

Data Acquisition:

-

Full Scan MS: The instrument scans a wide range of mass-to-charge (m/z) ratios to determine the molecular weight of the compound and observe the molecular ion peak.

-

Tandem MS (MS/MS): The molecular ion is isolated and subjected to fragmentation by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. This is particularly useful for elucidating the fragmentation pathways and confirming the structure of the molecule.

-

Mandatory Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like (+)-Maackiain.

Signaling Pathway of Maackiain

(-)-Maackiain has been shown to be involved in the activation of the NLRP3 inflammasome, leading to the production of the pro-inflammatory cytokine IL-1β. The following diagram illustrates this signaling pathway. As enantiomers can have different biological activities, this pathway is specific to the (-) enantiomer and may not be representative of (+)-Maackiain's activity.

References

- 1. maackiain acetate(2035-16-7) 1H NMR spectrum [chemicalbook.com]

- 2. (+)-Maackiain | C16H12O5 | CID 161298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IR _2007 [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (-)-Maackiain | C16H12O5 | CID 91510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Chemical Analysis of (+)-Maackiain: Computational Protocols and Property Prediction

For Researchers, Scientists, and Drug Development Professionals

Introduction to (+)-Maackiain

(+)-Maackiain is a naturally occurring pterocarpan, a class of isoflavonoids known for their biological activities. It has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), suggesting its potential in treating neurodegenerative disorders like Parkinson's disease.[1] Furthermore, studies have shown that maackiain can amplify the activation of the NLRP3 inflammasome, a key component of the innate immune system, pointing to its role as an immunostimulatory agent.[2][3]

To fully harness its therapeutic potential, a deep understanding of its molecular structure, stability, and reactivity is essential. Quantum chemical calculations provide a powerful, non-experimental method to determine these properties, offering insights that can inform rational drug design, predict metabolic behavior, and explain interactions with biological targets.

Computational Methodology and Protocols

This section details a standard protocol for conducting quantum chemical calculations on (+)-Maackiain. The methods described are based on widely accepted practices in computational chemistry for organic molecules, primarily utilizing Density Functional Theory (DFT).[4][5][6]

Software and Initial Structure Preparation

The initial 3D structure of (+)-Maackiain can be obtained from chemical databases like PubChem (CID 91510 for the (-) enantiomer) and used as a starting point.[7] All calculations are typically performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization

The first computational step is to find the most stable three-dimensional conformation of the molecule (i.e., its ground state geometry). This is achieved through geometry optimization. A common and reliable method is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[6][8] The "B3LYP" part refers to the hybrid functional that approximates the exchange-correlation energy, while "6-311++G(d,p)" defines the set of mathematical functions used to describe the atomic orbitals. The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing molecules with heteroatoms and potential hydrogen bonding.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of Minimum Energy: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy, which are essential for predicting the stability and spontaneity of reactions.

Calculation of Electronic Properties

Once the optimized geometry is confirmed, a range of electronic properties can be calculated. These properties describe the electron distribution and reactivity of the molecule. Key properties include:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them (Egap = ELUMO – EHOMO) is an indicator of molecular stability and reactivity.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals electron-rich regions (nucleophilic, typically colored red) that are susceptible to electrophilic attack and electron-poor regions (electrophilic, typically colored blue) that are prone to nucleophilic attack.

-

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying potentially reactive sites.[9][10]

The logical flow of these computational steps is illustrated in the diagram below.

References

- 1. irjweb.com [irjweb.com]

- 2. e-biblio.univ-mosta.dz [e-biblio.univ-mosta.dz]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and computational study on molecular structure and vibrational analysis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol by normal coordinate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thaiscience.info [thaiscience.info]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Research of (+)-Maackiain

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Maackiain, a pterocarpan isoflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and historical research timeline of (+)-Maackiain, detailing its initial isolation, structure elucidation, and the evolution of our understanding of its biological effects. The document presents quantitative data in structured tables, outlines detailed experimental protocols for key assays, and visualizes critical signaling pathways and workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Research Timeline

The journey of (+)-Maackiain's discovery and the subsequent exploration of its properties span several decades, marked by key milestones in natural product chemistry and pharmacology.

Early 1960s: The Initial Discovery and a Tale of Two Names

The formal discovery of maackiain is credited to Hiroshi Suginome. In a preliminary communication in 1962 , published in Experientia, Suginome reported the isolation of a new, naturally-occurring chromano-coumaran from the heartwood of Maackia amurensis. A more detailed account of its isolation and structure determination was later published in the Bulletin of the Chemical Society of Japan in 1966 .

Concurrently, and independently, a group led by Cocker, Dalziel, Dempsey, and McMurry isolated a compound they named "inermin" from the wood of Andira inermis in 1962 . Subsequent comparative studies revealed that inermin and maackiain were, in fact, the same compound. This dual discovery highlights a common occurrence in the history of natural product chemistry where the same molecule is isolated from different sources and given different names before their identity is established.

Key Historical Milestones:

-

1962: Hiroshi Suginome first reports the isolation of "maackiain" from Maackia amurensis.

-

1962: Cocker and colleagues isolate "inermin" from Andira inermis.

-

1966: Suginome publishes a detailed paper on the structure elucidation of maackiain.

-

Subsequent Decades: Research expands to identify (+)-Maackiain in a variety of other plant species, including those from the Sophora, Trifolium, and Caragana genera. Its role as a phytoalexin, a plant-produced antimicrobial compound, becomes a significant area of investigation.

-

Late 20th and Early 21st Century: A surge in research focuses on the diverse pharmacological activities of (+)-Maackiain, including its anti-inflammatory, anticancer, and neuroprotective properties. Investigations into its mechanisms of action at the molecular level begin to uncover its effects on key signaling pathways.

Physicochemical and Spectroscopic Data

The structural elucidation of (+)-Maackiain was a critical step in its research history, relying on a combination of classical chemical methods and modern spectroscopic techniques.

Table 1: Physicochemical Properties of (+)-Maackiain

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₅ | |

| Molecular Weight | 284.26 g/mol | |

| IUPAC Name | (6aR,11aR)-6a,11a-dihydro-6H-benzofuro[3,2-c]dioxolo[4,5-g]chromen-9-ol | |

| CAS Number | 19908-48-6 | |

| Appearance | White to off-white solid | |

| Melting Point | 195-196 °C |

Table 2: Spectroscopic Data of (+)-Maackiain

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H-NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.33 (d, J=8.4 Hz, 1H), 6.89 (d, J=2.4 Hz, 1H), 6.55 (dd, J=8.4, 2.4 Hz, 1H), 6.47 (s, 1H), 6.39 (s, 1H), 5.95 (s, 2H), 5.49 (d, J=6.8 Hz, 1H), 4.20 (m, 1H), 3.55 (t, J=10.8 Hz, 1H) | |

| ¹³C-NMR (DMSO-d₆, 100 MHz) | δ (ppm): 161.4, 160.8, 157.0, 147.7, 141.5, 131.5, 119.4, 113.1, 109.1, 106.5, 103.9, 101.1, 78.7, 66.2, 39.6 | |

| Mass Spectrometry (MS) | m/z: 284 [M]⁺, characteristic fragmentation pattern with major ions at m/z 283, 269, 147, 137. |

Experimental Protocols

This section provides detailed methodologies for the isolation of (+)-Maackiain and for conducting key bioassays to evaluate its pharmacological activities.

Isolation of (+)-Maackiain from Sophora flavescens

This protocol is adapted from methodologies described in the literature for the extraction and purification of pterocarpans from plant material.

-

Plant Material Preparation: Air-dry the roots of Sophora flavescens at room temperature and grind them into a fine powder.

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

-

Concentrate the ethyl acetate fraction, which is typically rich in isoflavonoids.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing (+)-Maackiain and further purify using preparative high-performance liquid chromatography (HPLC).

-

Use a C18 column and a mobile phase of methanol and water to obtain pure (+)-Maackiain.

-

-

Structure Confirmation: Confirm the identity and purity of the isolated compound using NMR and MS analysis.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol is a standard method for evaluating the in vitro anti-inflammatory potential of natural products.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability Assay (MTT):

-

Seed cells in a 96-well plate and treat with various concentrations of (+)-Maackiain for 24 hours.

-

Assess cell viability using the MTT assay to determine non-toxic concentrations for subsequent experiments.

-

-

NO Inhibition Assay:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with non-toxic concentrations of (+)-Maackiain for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

-

Data Analysis: Calculate the percentage of NO inhibition by (+)-Maackiain compared to the LPS-stimulated control. Determine the IC₅₀ value.

Anticancer Activity Assay: Cytotoxicity in Human Cancer Cell Lines

The MTT assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

-

Compound Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of (+)-Maackiain for 48 or 72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Neuroprotective Activity Assay: Protection against Oxidative Stress in PC12 Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

-

Cell Culture: Culture PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, in a suitable medium.

-

Induction of Oxidative Stress:

-

Seed PC12 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of (+)-Maackiain for 24 hours.

-

Induce oxidative stress by exposing the cells to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide for another 24 hours.

-

-

Cell Viability Assessment: Measure cell viability using the MTT assay.

-

Data Analysis: Calculate the percentage of cell protection conferred by (+)-Maackiain against the neurotoxin-induced cell death.

Quantitative Bioactivity Data

The following tables summarize some of the reported quantitative bioactivity data for (+)-Maackiain across various pharmacological assays.

Table 3: Anti-inflammatory and Related Activities of (+)-Maackiain

| Target/Assay | Cell Line/System | IC₅₀/Activity | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | IC₅₀ ≈ 25 µM | |

| Prostaglandin E₂ (PGE₂) Production | LPS-stimulated RAW 264.7 cells | Significant inhibition at 25 µM | |

| TNF-α Production | LPS-stimulated RAW 264.7 cells | Significant inhibition at 25 µM | |

| IL-1β Production | LPS-stimulated THP-1 cells | Potentiates nigericin-induced IL-1β release |

Table 4: Anticancer and Cytotoxic Activities of (+)-Maackiain

| Cell Line | Cancer Type | IC₅₀ | Reference |

| MCF-7 | Breast Cancer | ≈ 30 µM | |

| HeLa | Cervical Cancer | ≈ 45 µM | |

| A549 | Lung Cancer | > 50 µM |

Table 5: Neuroprotective and Other Activities of (+)-Maackiain

| Assay/Target | Model System | Activity | Reference |

| Neuroprotection against 6-OHDA | PC12 cells | Significant protection at 10-50 µM | |

| Nrf2 Nuclear Translocation | PC12 cells | Increased at 10-50 µM | |

| Monoamine Oxidase B (MAO-B) Inhibition | Recombinant human enzyme | IC₅₀ ≈ 5 µM |

Signaling Pathways and Mechanisms of Action

(+)-Maackiain exerts its diverse biological effects by modulating key cellular signaling pathways. This section provides a detailed look at two of its well-characterized mechanisms of action, visualized using Graphviz diagrams.

Activation of the Nrf2-Mediated Antioxidant Response

(+)-Maackiain has been shown to protect cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic insults.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Screening of (+)-Maackiain for Novel Bioactivities

Executive Summary

(+)-Maackiain, a pterocarpan flavonoid isolated from various medicinal plants such as Sophora flavescens and Maackia amurensis, has demonstrated a wide spectrum of pharmacological activities. As a promising natural compound for drug development, its bioactivities warrant thorough investigation. This technical guide provides a comprehensive overview of the in vitro screening methodologies used to elucidate the novel therapeutic potential of (+)-Maackiain. We present detailed experimental protocols, collated quantitative data from multiple studies, and visual diagrams of key signaling pathways and experimental workflows to facilitate further research and development. The primary bioactivities covered herein include anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Bioactivity: Focus on Triple-Negative Breast Cancer (TNBC)

Recent studies have highlighted the potent anti-cancer effects of Maackiain, particularly against aggressive cancers like TNBC. The primary mechanisms involve the inhibition of cell proliferation, migration, and invasion, alongside the induction of apoptosis.

Quantitative Data: Cytotoxicity of (+)-Maackiain in TNBC Cell Lines

The cytotoxic effects of (+)-Maackiain were evaluated using a Cell Counting Kit-8 (CCK-8) assay. The half-maximal inhibitory concentration (IC50) values demonstrate dose-dependent suppression of cell viability.

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| MDA-MB-231 | 24 hours | 25.24 | [1] |

| BT549 | 24 hours | 20.99 | [1] |

Experimental Protocols

This protocol details the method to assess the inhibitory effect of Maackiain on the proliferation of TNBC cells.

-

Cell Culture: Culture MDA-MB-231 and BT549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of (+)-Maackiain (e.g., 0, 5, 10, 20, 40, 80 µM) dissolved in DMSO (final DMSO concentration <0.1%).

-

Incubation: Incubate the plates for 24 and 48 hours.

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated relative to the untreated control group.

This protocol is for detecting changes in protein expression related to the miR-374a/GADD45α signaling axis.

-

Cell Lysis: Treat TNBC cells with Maackiain (e.g., at its IC50 concentration) for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against GADD45α (1:1000) and β-actin (1:5000) overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow

The anticancer activity of Maackiain in TNBC is linked to the regulation of the miR-374a/GADD45α axis. Maackiain treatment leads to the downregulation of miR-374a, which in turn relieves the inhibition on its target, GADD45α. Increased GADD45α expression promotes apoptosis and inhibits cell proliferation.

Immuno-modulatory & Anti-inflammatory Bioactivity

(+)-Maackiain exhibits complex immuno-modulatory effects. It can act as a pro-inflammatory signal amplifier in specific contexts by enhancing NLRP3 inflammasome activation, while also demonstrating protective anti-inflammatory effects against stimuli like lipopolysaccharide (LPS) through other pathways.

Quantitative Data: Inflammasome Activation

Data on the amplification of IL-1β production by Maackiain is primarily qualitative (via Western Blot densitometry) and comparative, showing a significant increase in cleaved caspase-1 and mature IL-1β in the presence of Maackiain when stimulated with nigericin.

| Cell Line | Priming Agent | Stimulus | (+)-Maackiain Effect | Assays | Reference |

| dTHP-1 | LPS or MPL | Nigericin | Potently amplifies caspase-1 cleavage & IL-1β production | Immunoblot, ELISA | [2][3][4] |

| RAW264.7 | LPS | - | Reduces inflammatory cytokines (TNF-α, IL-6) | ELISA, qPCR | [5] |

Experimental Protocols

This protocol outlines the steps to measure Maackiain's effect on inflammasome activation in macrophages.[2][3]

-

Cell Culture & Differentiation: Culture human THP-1 monocytes and differentiate them into macrophages (dTHP-1) by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Priming (Signal 1): Prime the dTHP-1 cells by treating them with 1 µg/mL LPS for 4 hours. This induces the expression of pro-IL-1β and NLRP3.

-

Treatment: Wash the cells and treat with (+)-Maackiain (e.g., 10-40 µM) for 1 hour.

-

Stimulation (Signal 2): Stimulate the cells with 5 µM Nigericin for 1 hour to activate the NLRP3 inflammasome.

-

Sample Collection: Collect the cell culture supernatants to measure secreted IL-1β and lactate dehydrogenase (LDH) for cytotoxicity. Collect cell lysates for Western blot analysis.

-

Measurement:

-

ELISA: Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit.

-

Western Blot: Analyze cell lysates for cleaved caspase-1 (p20 subunit) and cleaved IL-1β (p17 subunit).

-

This protocol assesses Maackiain's ability to activate the protective AMPK/Nrf2 antioxidant pathway in LPS-stimulated macrophages.[5]

-

Cell Culture: Culture RAW264.7 macrophages.

-

Pre-treatment: Pre-treat cells with (+)-Maackiain (e.g., 10-40 µM) for 2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL LPS for 6-24 hours.

-

Analysis:

-

qPCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of inflammatory cytokines (TNF-α, IL-6) and Nrf2 target genes (HO-1, NQO1).

-

Western Blot: Analyze cell lysates for phosphorylated AMPK (p-AMPK), total AMPK, nuclear Nrf2, and HO-1 protein levels. A nuclear/cytosolic fractionation assay is required to assess Nrf2 translocation.

-

Signaling Pathways

Maackiain can modulate inflammatory responses through at least two distinct pathways.

Neuroprotective Bioactivity

(+)-Maackiain has shown significant potential in mitigating neurotoxicity, particularly in models of Alzheimer's Disease, by reducing oxidative stress and inflammation induced by amyloid-beta (Aβ) peptides.

Quantitative Data: Protection Against Aβ-Induced Toxicity

Studies demonstrate that pre-treatment with Maackiain dose-dependently increases the viability of PC12 cells exposed to toxic Aβ₄₂ oligomers.

| Cell Line | Toxin | (+)-Maackiain Conc. | Outcome | Assays | Reference |

| PC12 | Aβ₄₂ (10 µM) | 5, 10, 20 µM | Increased cell viability, Reduced ROS, Reduced TNF-α & IL-1β | CCK-8, DCFH-DA, ELISA | [6] |

Experimental Protocols

This protocol evaluates the protective effect of Maackiain against Aβ₄₂-induced cell death in a neuronal-like cell line.[6]

-

Aβ₄₂ Oligomer Preparation: Dissolve Aβ₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO. Dilute in serum-free media and incubate at 4°C for 24 hours to form oligomers.

-

Cell Culture: Culture rat pheochromocytoma (PC12) cells.

-

Pre-treatment: Pre-treat PC12 cells with various concentrations of (+)-Maackiain (e.g., 5, 10, 20 µM) for 2 hours.

-

Toxin Exposure: Add prepared Aβ₄₂ oligomers to the cells at a final concentration of 10 µM and incubate for 24 hours.

-

Cell Viability: Assess cell viability using the CCK-8 assay as described in section 2.2.1.

-

ROS Measurement: Measure intracellular ROS levels by incubating cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes and measuring fluorescence with a plate reader or flow cytometer.

Signaling Pathway

The neuroprotective effects of Maackiain are mediated by the activation of the Protein Kinase C (PKC) - Nrf2 signaling pathway, which enhances the cellular antioxidant defense system.

Conclusion and Future Directions

(+)-Maackiain is a multifaceted natural compound with significant therapeutic potential demonstrated through various in vitro models. The methodologies and data presented in this guide offer a robust framework for its continued investigation. Future research should focus on elucidating its effects on other cancer types, exploring its antimicrobial properties in detail, and transitioning promising in vitro findings to in vivo animal models to assess efficacy, pharmacokinetics, and safety. The complex immuno-modulatory role of Maackiain, in particular, suggests it could be developed either as an anti-inflammatory agent or as a vaccine adjuvant, depending on the therapeutic context.

References

- 1. Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Maackiain Prevents Amyloid-Beta–Induced Cellular Injury via Priming PKC-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Mechanism of Action of (-)-Maackiain in NLRP3 Inflammasome Activation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes current scientific findings on the interaction between maackiain and the inflammasome. The user's query presupposed an inhibitory role for (+)-maackiain. However, the preponderance of scientific evidence indicates that the enantiomer studied, (-)-maackiain, functions as a potent amplifier of NLRP3 inflammasome activation. This guide will therefore detail this amplification mechanism. No peer-reviewed studies on the specific effects of (+)-maackiain on inflammasome activation were identified. Furthermore, literature detailing the effects of maackiain on AIM2 and NLRC4 inflammasomes is not currently available.

Core Mechanism of Action: Amplification of NLRP3 Inflammasome Activation

Contrary to functioning as an inhibitor, (-)-maackiain, a pterocarpan phytoalexin derived from Sophora flavescens, has been demonstrated to significantly amplify NLRP3 inflammasome activation in macrophages[1][2][3]. This immunostimulatory effect results in increased caspase-1 cleavage and maturation of the pro-inflammatory cytokine Interleukin-1β (IL-1β)[1][2].

The central mechanism of this amplification is the induction of vimentin production by (-)-maackiain[1][2][3]. Vimentin, a type III intermediate filament protein, acts as a crucial scaffolding protein for the assembly of the NLRP3 inflammasome complex[4][5][6]. By increasing vimentin levels, (-)-maackiain facilitates a more robust formation of the inflammasome complex, thereby promoting the downstream activation of caspase-1[1][2].

(-)-Maackiain does not appear to act as a primary trigger (Signal 1 or Signal 2) for inflammasome activation on its own. Instead, it enhances the response to a canonical NLRP3 activator like nigericin after the cell has been primed (e.g., with lipopolysaccharide, LPS)[1][2].

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of intervention for (-)-maackiain.

Caption: (-)-Maackiain amplifies NLRP3 inflammasome activation by upregulating vimentin.

Quantitative Data

The following tables summarize the quantitative findings from Huh et al. (2020), which investigated the effects of (-)-maackiain on differentiated THP-1 human monocytic cells and bone marrow-derived macrophages (BMDMs).

Table 1: Effect of (-)-Maackiain on IL-1β Secretion

Cell Type: Differentiated THP-1 cells, primed with LPS, then treated with Nigericin (Nig) and/or (-)-Maackiain (MK).

| Treatment Group | (-)-Maackiain (µM) | Nigericin (µM) | Relative IL-1β Level (vs. Nig alone) |

| Control | 0 | 2 | 1.0 |

| MK 10 | 10 | 2 | ~2.5 |

| MK 20 | 20 | 2 | ~3.5 |

| MK 30 | 30 | 2 | ~4.0 |

| (Data are estimated from graphical representations in Huh et al., 2020 and presented as fold change for comparative purposes). |

Table 2: Effect of (-)-Maackiain on Caspase-1 and Gasdermin D (GSDMD) Cleavage

Cell Type: Differentiated THP-1 cells, primed with LPS, then treated with Nigericin (Nig) and/or (-)-Maackiain (MK).

| Treatment Group | (-)-Maackiain (µM) | Nigericin (µM) | Relative Cleaved Caspase-1 (p20) | Relative Cleaved GSDMD |

| Control | 0 | 2 | 1.0 | 1.0 |

| MK 10 | 10 | 2 | Increased | Increased |

| MK 20 | 20 | 2 | Markedly Increased | Markedly Increased |

| MK 30 | 30 | 2 | Strongly Increased | Strongly Increased |

| (Qualitative assessment based on immunoblot densitometry shown in Huh et al., 2020). |

Table 3: Cytotoxicity (LDH Release Assay)

Cell Type: Differentiated THP-1 cells, primed with LPS, then treated with Nigericin (Nig) and/or (-)-Maackiain (MK).

| Treatment Group | (-)-Maackiain (µM) | Nigericin (µM) | LDH Release (% of Max) |

| Control | 0 | 0 | Baseline |

| MK only | 30 | 0 | No significant increase |

| Nig only | 2 | 2 | ~15% |

| Nig + MK 30 | 30 | 2 | ~40% |

| (Data are estimated from graphical representations in Huh et al., 2020). |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, primarily based on the study by Huh et al. (2020).

Cell Culture and Differentiation

-

Cell Line: Human monocytic THP-1 cells.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation: THP-1 cells are differentiated into macrophage-like cells by treatment with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours. Following differentiation, cells are washed and incubated in fresh, PMA-free medium for 24 hours before experimentation.

Inflammasome Activation Assay

-

Priming (Signal 1): Differentiated THP-1 cells are seeded in 12-well plates (7 x 10⁵ cells/mL). The cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Activation (Signal 2): After priming, the medium is replaced. Cells are then treated with various concentrations of (-)-maackiain (e.g., 10, 20, 30 µM) for 1 hour.

-

Triggering: Following (-)-maackiain treatment, cells are stimulated with an NLRP3 agonist, such as 2 µM Nigericin, for 1 hour to trigger inflammasome assembly and activation.

-

Sample Collection: After incubation, the cell culture supernatants are collected for ELISA and LDH assays. The cells are lysed for subsequent immunoblot analysis.

Immunoblot (Western Blot) Analysis

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE (e.g., 12-15% gels).

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat skim milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Caspase-1 (for pro-caspase-1 and the cleaved p20 subunit), IL-1β (for pro-IL-1β and the mature p17 subunit), GSDMD, Vimentin, and a loading control (e.g., β-actin).

-

Secondary Antibody: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify band intensity.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample: Cell culture supernatants collected from the inflammasome activation assay.

-

Procedure: The concentration of secreted mature IL-1β is quantified using a commercial human IL-1β ELISA kit, following the manufacturer’s instructions.

-

Analysis: Absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Sample: Cell culture supernatants collected from the inflammasome activation assay.

-

Procedure: LDH release, an indicator of pyroptotic cell death and loss of plasma membrane integrity, is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's protocol.

-

Analysis: The amount of LDH released into the supernatant is proportional to the number of lysed cells.

Visualization of Experimental Workflow

The diagram below outlines the typical experimental workflow to assess the effect of a compound like (-)-maackiain on inflammasome activation.

Caption: Workflow for studying (-)-maackiain's effect on inflammasome activation.

References

- 1. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vimentin regulates activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Vimentin in NLRP3 Inflammasome Activation: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]

- 6. Vimentin regulates activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Maackiain CAS number and chemical identifiers

An In-depth Technical Guide to (+)-Maackiain

This guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental protocols for the pterocarpan isoflavonoid, (+)-Maackiain. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers

While both enantiomers of Maackiain share the same molecular formula and weight, they are distinct chemical entities with unique CAS numbers and stereochemical descriptors. The majority of commercially available Maackiain and the subject of most research is the (-)-enantiomer.

Table 1: Chemical Identifiers for Maackiain Enantiomers

| Identifier | (+)-Maackiain | (-)-Maackiain |

| CAS Number | 19908-48-6[1] | 2035-15-6[2][3][4] |

| Molecular Formula | C₁₆H₁₂O₅[1] | C₁₆H₁₂O₅[2][3][4] |

| Molecular Weight | 284.26 g/mol [1] | 284.26 g/mol [2][4] |

| IUPAC Name | (1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol[1] | (1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol[4] |

| InChI | InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m1/s1[1] | InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1[2][4] |

| InChIKey | HUKSJTUUSUGIDC-BDJLRTHQSA-N[1] | HUKSJTUUSUGIDC-ZBEGNZNMSA-N[2][4] |

| Canonical SMILES | C1[C@H]2--INVALID-LINK--OC4=CC5=C(C=C24)OCO5[1] | C1[C@@H]2--INVALID-LINK--OC4=CC5=C(C=C24)OCO5[4] |

Biological Activity and Signaling Pathways of (-)-Maackiain

Note: To date, the vast majority of published research on the biological effects of Maackiain has been conducted on the naturally more abundant (-)-Maackiain . The following sections summarize the findings for this enantiomer. The biological activity of (+)-Maackiain is not well-documented in the current scientific literature.

(-)-Maackiain exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-allergic, and neuroprotective effects.

Anti-Inflammatory and Immunomodulatory Activity

(-)-Maackiain has been shown to modulate inflammatory responses through various mechanisms. It can decrease the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC₅₀ of 27 µM.[3] Furthermore, it has demonstrated a protective effect in a mouse model of sepsis.[3]

One of the key pathways implicated in its immunomodulatory effects is the NLRP3 inflammasome/caspase-1 pathway . (-)-Maackiain can amplify caspase-1 cleavage in response to nigericin in LPS-primed macrophages, leading to increased production of IL-1β.[5]

Neuroprotective Effects

(-)-Maackiain has shown potential in protecting against amyloid-beta (Aβ)-induced neurotoxicity. It is suggested to exert its neuroprotective effects by activating the PKC-Nrf2 signaling pathway , which in turn reduces oxidative stress and inflammation in neuronal cells.

Experimental Protocols for (-)-Maackiain

The following are generalized protocols based on published studies investigating the anti-inflammatory effects of (-)-Maackiain.

Cell Culture and Treatment

-

Cell Line: dTHP-1 (human monocytic cell line), differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment Protocol:

-

Differentiated dTHP-1 cells are seeded in 12-well plates.

-

Cells are primed with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to induce the expression of pro-inflammatory cytokines.

-

Following priming, cells are treated with nigericin (a known NLRP3 inflammasome activator) and various concentrations of (-)-Maackiain.

-

Control groups include untreated cells, cells treated with LPS and nigericin only, and cells treated with a known inhibitor.

-

Immunoblot Analysis

This protocol is used to detect the cleavage of caspase-1 and pro-IL-1β.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against caspase-1 and IL-1β overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-